(3R,8S,9S,12S)-Atazanavir

Vue d'ensemble

Description

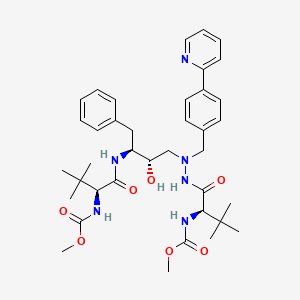

(3R,8S,9S,12S)-Atazanavir is a stereoisomer of atazanavir, a protease inhibitor used in the treatment of HIV. This compound is characterized by its specific stereochemistry, which distinguishes it from other diastereomers of atazanavir. The molecular formula of this compound is C38H52N6O7, and it has a molecular weight of 704.8555 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8S,9S,12S)-Atazanavir involves multiple steps, including the formation of key intermediates and the final stereoselective synthesisSpecific reagents and catalysts are used to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions

(3R,8S,9S,12S)-Atazanavir undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Applications De Recherche Scientifique

Clinical Efficacy in HIV Treatment

Atazanavir has been extensively studied for its effectiveness in both treatment-naive and treatment-experienced patients. Key findings from various clinical trials highlight its role in managing HIV:

- Efficacy Comparisons : In a trial comparing atazanavir/ritonavir (300/100 mg) with lopinavir/ritonavir (400/100 mg), both regimens demonstrated comparable rates of viral suppression. However, atazanavir was associated with significantly lower increases in total cholesterol and triglycerides, making it a preferable option for patients at risk of cardiovascular issues .

- Long-term Studies : The CASTLE study indicated that atazanavir/ritonavir maintained virological suppression over 48 weeks while showing fewer gastrointestinal side effects compared to other protease inhibitors. The incidence of treatment discontinuation due to adverse effects was also lower in the atazanavir group .

- Switching Regimens : Patients switching from other protease inhibitors to an atazanavir-based regimen experienced fewer virological rebounds and improved lipid profiles. A study showed that switching to atazanavir resulted in better maintenance of virological suppression compared to continued therapy with other protease inhibitors .

Safety Profile

Atazanavir's safety profile is generally favorable, although it is associated with specific adverse effects:

- Hyperbilirubinemia : One notable side effect is unconjugated hyperbilirubinemia, which occurs in a significant percentage of patients. This condition can lead to jaundice but rarely necessitates discontinuation of therapy .

- Cholelithiasis : Recent case studies have reported instances of complicated cholelithiasis in patients on atazanavir-based regimens. A review of 14 cases highlighted the need for monitoring gallbladder health in patients receiving this medication .

Comprehensive Data Table

| Study Name | Population Type | Treatment Comparison | Key Findings |

|---|---|---|---|

| AI424-007 | ART-naive individuals | Atazanavir vs Nelfinavir | Comparable viral responses; neutral lipid changes |

| AI424-008 | ART-naive individuals | Atazanavir vs Nelfinavir | Higher proportion achieving viral suppression <400 copies/ml |

| CASTLE | ART-naive individuals | Atazanavir/RTV vs Lopinavir/RTV | Noninferior virologic response; lower lipid elevation |

| Switching Study | PI-experienced patients | Atazanavir vs Other PIs | Fewer virological rebounds; better lipid profiles |

Case Studies and Insights

Several case studies have provided insights into the real-world applications of atazanavir:

- Case Study on Cholelithiasis : A retrospective analysis of 14 HIV-infected patients revealed that those on atazanavir developed gallstones more frequently than those on other regimens. This finding underscores the importance of monitoring for gallbladder-related complications during treatment .

- Long-term Efficacy : In a long-term follow-up study, patients who switched to an atazanavir-based regimen maintained stable viral loads and demonstrated improved lipid profiles over time, reinforcing its role as a preferred option for managing HIV in patients with metabolic concerns .

Mécanisme D'action

(3R,8S,9S,12S)-Atazanavir exerts its effects by inhibiting the activity of HIV protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, leading to the formation of immature, non-infectious viral particles. This mechanism disrupts the viral life cycle and reduces the viral load in patients .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Atazanavir S,S,R,S-diastereomer

- Atazanavir R,R,S,S-diastereomer

- Atazanavir sulfate

Uniqueness

(3R,8S,9S,12S)-Atazanavir is unique due to its specific stereochemistry, which influences its binding affinity and activity. Compared to other diastereomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Activité Biologique

Atazanavir, a protease inhibitor (PI), is primarily used in the treatment of HIV infection. Its efficacy and safety profile have been extensively studied, making it a cornerstone in antiretroviral therapy (ART). This article delves into the biological activity of (3R,8S,9S,12S)-Atazanavir, summarizing key findings from clinical studies and pharmacological analyses.

Atazanavir exerts its antiviral effects by inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, thereby reducing viral load in infected individuals. The compound has demonstrated potent activity across various HIV-1 subtypes, with an IC50 (the concentration required to inhibit 50% of viral replication) ranging from 0.58 ng/mL to 5.7 ng/mL in vitro studies without human serum .

Pharmacokinetics

The pharmacokinetics of Atazanavir are influenced by several factors, including renal function and co-administration with other drugs. Key pharmacokinetic parameters include:

| Parameter | Atazanavir Alone | Atazanavir/Ritonavir |

|---|---|---|

| Half-life | ~7 hours | Increased |

| Cmax (ng/mL) | Varies | Higher |

| AUC (ng·h/mL) | Varies | Higher |

| Renal Impairment Effect | Increased AUC | Requires adjustment |

Notably, Atazanavir's bioavailability can be affected by gastric pH levels, which may alter its solubility and absorption .

Efficacy in Clinical Studies

Atazanavir has shown significant efficacy in both treatment-naïve and treatment-experienced populations. In a comparative study against darunavir, Atazanavir demonstrated a similar effectiveness in reducing HIV viral loads while exhibiting fewer adverse events related to lipid metabolism .

Key Findings from Clinical Trials:

- Virologic Suppression :

- Immunological Response :

- Safety Profile :

Case Studies

Several case studies have highlighted the long-term efficacy and safety of Atazanavir:

- Long-term Efficacy : A retrospective observational study followed patients on Atazanavir/ritonavir for up to five years, noting sustained virologic suppression and improved lipid profiles compared to other regimens .

- Pediatric Use : In a cohort study involving children and adolescents with HIV, Atazanavir was associated with significant increases in CD4 counts and reductions in viral load after one year of treatment .

Propriétés

IUPAC Name |

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-IHZBLBIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332981-14-2 | |

| Record name | Atazanavir R,S,S,S-diastereomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATAZANAVIR R,S,S,S-DIASTEREOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794NZ84YFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.